molecular formula C22H22INO4S2 B11665717 (5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11665717
M. Wt: 555.5 g/mol
InChI Key: JWDSFJKVTHFPOI-UYRXBGFRSA-N
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Description

(5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, an iodinated benzylidene group, and various ether and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting an appropriate thiourea derivative with an α-halo ester under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene moiety can be introduced via a condensation reaction between the thiazolidinone and an aldehyde derivative.

    Etherification and Iodination: The final steps involve etherification reactions to introduce the ethoxy and methoxy groups, followed by iodination to introduce the iodine atom at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.

    Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, ethanol, and room temperature.

    Substitution: Sodium azide, DMF, and heating.

Major Products

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the benzyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of (5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not well-documented. based on its structure, it is likely to interact with various molecular targets through:

    Binding to Enzymes: The thiazolidinone ring may interact with enzyme active sites, potentially inhibiting their activity.

    Receptor Interaction: The benzylidene and ether groups may interact with specific receptors, modulating their activity.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular function.

Properties

Molecular Formula

C22H22INO4S2

Molecular Weight

555.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H22INO4S2/c1-4-24-21(25)19(30-22(24)29)13-15-11-17(23)20(18(12-15)26-3)28-9-8-27-16-7-5-6-14(2)10-16/h5-7,10-13H,4,8-9H2,1-3H3/b19-13-

InChI Key

JWDSFJKVTHFPOI-UYRXBGFRSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)I)OCCOC3=CC=CC(=C3)C)OC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCCOC3=CC=CC(=C3)C)OC)SC1=S

Origin of Product

United States

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